![molecular formula C26H24N2O B334747 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B334747.png)
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core, substituted with an ethylphenyl group and a methylbenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethylphenyl and methylbenzyl groups are introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of alkyl halides and a Lewis acid catalyst, such as aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study the binding interactions with biological macromolecules, such as proteins and DNA.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinoline-based drugs.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of key biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
- 2-(4-ethylphenyl)-N-(4-ethylbenzyl)-4-quinolinecarboxamide
- 2-(4-methylphenyl)-N-(4-ethylbenzyl)-4-quinolinecarboxamide
Uniqueness
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of both ethyl and methyl groups on the phenyl rings can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it distinct from other similar compounds.
属性
分子式 |
C26H24N2O |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O/c1-3-19-12-14-21(15-13-19)25-16-23(22-6-4-5-7-24(22)28-25)26(29)27-17-20-10-8-18(2)9-11-20/h4-16H,3,17H2,1-2H3,(H,27,29) |
InChI 键 |
TTZOCDGAZHFINW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)C |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334665.png)
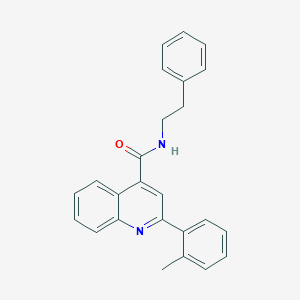
METHANONE](/img/structure/B334672.png)
methanone](/img/structure/B334673.png)
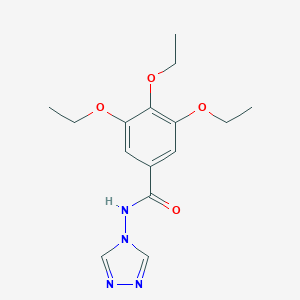
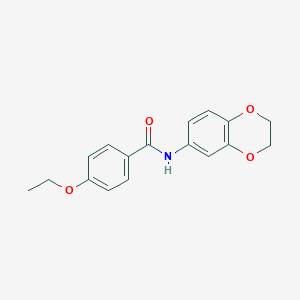
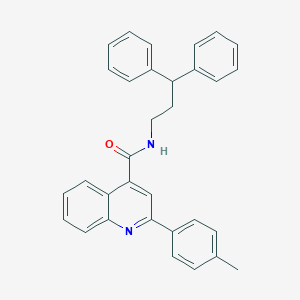
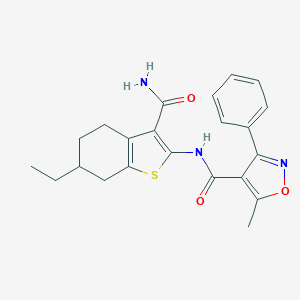
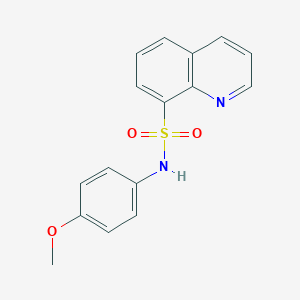
![Ethyl 6-ethyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334681.png)
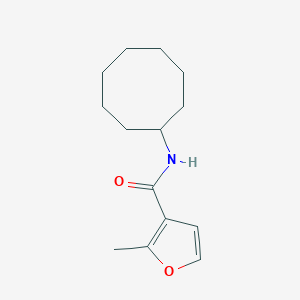
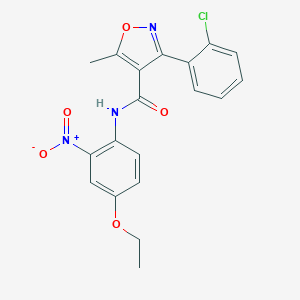
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B334684.png)
![BUTYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B334687.png)
